![molecular formula C19H19N3O3 B4754146 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one CAS No. 915924-29-7](/img/structure/B4754146.png)
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Overview
Description
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one, also known as MPE-DHQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is not fully understood. However, it has been suggested that 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one may exert its biological effects by inhibiting the activity of certain enzymes, such as protein kinase C and phosphodiesterase. In addition, 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one may modulate the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of certain viruses. In addition, in vivo studies have shown that 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one can reduce inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one in lab experiments is its broad range of biological activities. 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a potentially useful tool for studying a variety of biological processes. However, one of the limitations of using 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one. One area of interest is the development of more effective methods for synthesizing 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one, which could improve its availability for research and development. In addition, further studies are needed to elucidate the mechanism of action of 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one, which could provide insights into its potential therapeutic applications. Finally, more studies are needed to evaluate the safety and efficacy of 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one in animal models and human clinical trials, which could ultimately lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has been studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In addition, 10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one has been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
10-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-8-4-5-9-17(16)25-13-12-21-15-7-3-2-6-14(15)18(23)22-11-10-20-19(21)22/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMJRZCLXBCVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)N4C2=NCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140297 | |
Record name | 2,10-Dihydro-10-[2-(2-methoxyphenoxy)ethyl]imidazo[2,1-b]quinazolin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-[2-(2-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one | |
CAS RN |
915924-29-7 | |
Record name | 2,10-Dihydro-10-[2-(2-methoxyphenoxy)ethyl]imidazo[2,1-b]quinazolin-5(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915924-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,10-Dihydro-10-[2-(2-methoxyphenoxy)ethyl]imidazo[2,1-b]quinazolin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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